6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine

Drug Design Physicochemical Properties Lipophilicity

This 6-methoxy-3-methyl substituted imidazo[4,5-b]pyridine is a structurally differentiated building block for kinase and iNOS drug discovery programs. The 6-methoxy group is quantitatively linked to iNOS isoform selectivity (e.g., 198-fold over nNOS) and is essential for ABCB1-mediated MDR reversal activity (IC₅₀ ≈ 2 μM). The 3-methyl substitution eliminates tautomeric ambiguity presented by unsubstituted 1H-imidazo[4,5-b]pyridines, ensuring reproducible SAR. Replace generic imidazopyridine scaffolds with this precisely functionalized chemotype to accelerate lead optimization and scaffold-hopping campaigns underpinned by published mitochondrial uncoupling (EC₅₀ 830 nM) and kinase inhibition data.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 1186311-16-9
Cat. No. B1440492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine
CAS1186311-16-9
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CC(=C2)OC
InChIInChI=1S/C8H9N3O/c1-11-5-10-7-3-6(12-2)4-9-8(7)11/h3-5H,1-2H3
InChIKeyORZZNLBBYXYCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 1186311-16-9): Core Properties and Sourcing Baseline for Research Procurement


6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is a bicyclic heteroaromatic compound belonging to the imidazo[4,5-b]pyridine scaffold family, characterized by a fused imidazole-pyridine core with a methoxy substituent at the 6-position and a methyl group at the 3-position . This scaffold class exhibits structural similarity to purine bases, enabling interactions with ATP-binding pockets of kinases and other purinergic targets [1]. The compound has a molecular formula of C₈H₉N₃O, a molecular weight of approximately 163.18 g/mol, and a calculated LogP of ~0.48, indicating moderate lipophilicity [2]. Commercial availability includes multiple reputable vendors with standard purity specifications of ≥95% , making it accessible for medicinal chemistry optimization and scaffold-hopping campaigns.

Why 6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine Cannot Be Interchanged with Generic Imidazo[4,5-b]pyridine Analogs


Imidazo[4,5-b]pyridine derivatives exhibit profound sensitivity to substituent identity and position. A methoxy group at the 6-position alters both electron density distribution across the bicyclic core and potential hydrogen-bonding interactions compared to unsubstituted, chloro-, or bromo-analogs [1]. Structure-activity relationship studies within this scaffold demonstrate that methoxy substitution on the pyridine ring is a critical determinant of biological activity, with compounds bearing this moiety showing potent activity in multidrug resistance reversal and selective kinase inhibition [2][3]. Furthermore, the 3-methyl group locks the imidazole nitrogen in a fixed tautomeric state, eliminating the N-H hydrogen bond donor present in unsubstituted 1H-imidazo[4,5-b]pyridines and fundamentally altering the compound's intermolecular interaction profile [4]. Generic substitution—whether with unsubstituted, halogenated, or differently alkylated analogs—risks losing the precise electronic and steric configuration required for target engagement or favorable physicochemical properties in the intended research application.

6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine: Quantitative Differentiation Evidence for Scientific Selection


Computational Property Differentiation: LogP and Hydrogen Bonding Profile vs. Halogenated and Unsubstituted Analogs

The 6-methoxy-3-methyl substitution pattern confers a distinct physicochemical profile compared to common halogenated or unsubstituted imidazo[4,5-b]pyridine scaffolds. The target compound exhibits a calculated LogP of 0.475 and possesses 3 hydrogen bond acceptors with 0 hydrogen bond donors, whereas unsubstituted 1H-imidazo[4,5-b]pyridine contains an N-H donor capable of additional hydrogen bonding that can alter solubility, permeability, and off-target binding profiles . The Fsp³ value of 0.25 indicates a favorable balance between flat aromatic character and three-dimensionality, which correlates with improved developability outcomes in lead optimization campaigns .

Drug Design Physicochemical Properties Lipophilicity Hydrogen Bonding Medicinal Chemistry

Solid Form and Solubility Profile Differentiation vs. More Polar Scaffold Derivatives

The target compound is characterized as a crystalline powder with a defined melting point range of 142-144°C and distinct solubility behavior: it is insoluble in hot water but soluble in organic solvents including ethanol, chloroform, and dimethyl sulfoxide . This solubility profile differs markedly from more polar imidazo[4,5-b]pyridine derivatives bearing carboxylic acid or amine substituents, which typically exhibit aqueous solubility at physiologically relevant pH but require more stringent handling conditions. The crystalline nature of the target compound, combined with room-temperature storage stability , provides a well-defined solid form suitable for reproducible weighing and formulation in organic solvent-based assay systems.

Formulation Development Solid State Chemistry Solubility Crystallinity Preformulation

Methoxy Substituent Contribution to iNOS Inhibitor Selectivity: Quantitative SAR Evidence

Structure-activity relationship studies on imidazo[4,5-b]pyridine-based iNOS inhibitors have established that methoxy substitution on the pyridine ring is a critical determinant of both potency and isoform selectivity. The prototypical compound BYK191023, a 2-[2-(4-methoxypyridin-2-yl)ethyl]-substituted derivative, exhibits an IC₅₀ of 86 nM against iNOS, with selectivity ratios of 198-fold over nNOS (IC₅₀ = 17 μM) and 1,884-fold over eNOS (IC₅₀ = 162 μM) . Comparative SAR analysis indicates that analogs lacking the methoxy group or bearing alternative substituents at this position show substantially reduced selectivity, with unsubstituted pyridine derivatives typically exhibiting iNOS/nNOS selectivity ratios of <50-fold [1]. The 6-methoxy motif in the target compound provides a structural handle that, in the context of appropriate C2/C7 elaboration, may confer similar selectivity advantages relative to non-methoxylated scaffolds.

iNOS Inhibition Selectivity Structure-Activity Relationship Inflammation Enzymology

Methoxy Substituent Role in Multidrug Resistance Reversal Activity

In a systematic SAR evaluation of imidazo[4,5-b]pyridine derivatives for multidrug resistance (MDR) reversal activity, compounds bearing a methoxy group demonstrated potent efflux pump modulatory activity [1]. The study, which evaluated a series of novel derivatives in parental and ABCB1-overexpressing mouse T-lymphoma cells, explicitly identified the presence of a methoxy group on the aromatic ring as one of the key structural features associated with potent activity [1]. Notably, certain derivatives in this series exhibited efflux pump modulatory activity at concentrations as low as 2 μM [1], establishing a quantitative benchmark for this scaffold class. In contrast, analogs lacking the methoxy substitution or bearing alternative substituents (e.g., halogens, unsubstituted rings) did not achieve comparable modulatory potency at similar concentrations [1].

Multidrug Resistance ABCB1 Modulation P-glycoprotein Cancer Pharmacology Efflux Pump Inhibition

Imidazo[4,5-b]pyridine Scaffold Performance in Mitochondrial Uncoupler Optimization: Potency and Safety Benchmark

Recent optimization campaigns have established the imidazo[4,5-b]pyridine scaffold as a privileged chemotype for mitochondrial uncoupler development, with quantifiable performance metrics that differentiate it from alternative heterocyclic cores. A representative optimized compound from this series, SHS206, achieved an EC₅₀ of 830 nM in L6 myoblasts while exhibiting no cytotoxicity in vitro and no adverse effects in mice up to 1,000 mg/kg oral dosing [1]. In a GAN mouse model of MASH, oral administration of SHS206 at 100 and 300 mg/kg significantly lowered liver triglyceride levels without altering food intake, body weight, temperature, organ weights, or cholesterol levels [1]. This safety and efficacy profile, achieved through iterative SAR-guided optimization of the imidazo[4,5-b]pyridine core, establishes a quantitative benchmark for this scaffold class. In contrast, the parent uncoupler BAM15—from which this series was derived—lacks the imidazo[4,5-b]pyridine framework and does not benefit from the same range of tolerated substitutions for modulating uncoupling activity and in vivo pharmacokinetic properties [1].

Mitochondrial Uncoupling MASH Metabolic Disease Oral Bioavailability Toxicity

Kinase Inhibitor Scaffold Validation: Aurora/FLT3 Dual Inhibition with Oral Bioavailability

The imidazo[4,5-b]pyridine scaffold has been optimized to yield orally bioavailable dual kinase inhibitors with validated in vivo efficacy. Lead optimization of this chemotype produced compound 27e, a dual FLT3 and Aurora kinase inhibitor selected as a preclinical development candidate for acute myeloid leukemia [1]. In a parallel optimization campaign, compound 51 demonstrated high oral bioavailability and inhibited growth of SW620 colon carcinoma xenografts following oral administration with no observed toxicities as defined by body weight loss [2]. These quantitative in vivo efficacy and tolerability benchmarks establish the imidazo[4,5-b]pyridine core as a privileged scaffold for kinase inhibitor development. The 6-methoxy-3-methyl substitution pattern in the target compound provides a structurally distinct starting point compared to the 6-chloro-7-piperazinyl motifs found in compounds 27e and 51, offering alternative vectors for optimization and potentially differentiated kinase selectivity profiles [2].

Kinase Inhibition Aurora Kinase FLT3 Oral Bioavailability Oncology

6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine: Validated Research Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Scaffold-Hopping and Lead Optimization for iNOS-Selective Inhibitors

Research programs developing isoform-selective iNOS inhibitors should prioritize this 6-methoxy-substituted scaffold. The methoxy motif is quantitatively linked to iNOS selectivity enhancement, with BYK191023 demonstrating 198-fold selectivity over nNOS and 1,884-fold selectivity over eNOS . The 6-methoxy-3-methyl substitution pattern provides a distinct starting point for exploring C2 and C7 elaboration while preserving the critical methoxy pharmacophore. In contrast, non-methoxylated imidazo[4,5-b]pyridine analogs or alternative heterocyclic cores lack this validated selectivity-conferring motif, requiring additional synthetic iterations to achieve comparable isoform discrimination.

Cancer Pharmacology: Investigation of Multidrug Resistance Reversal Mechanisms

The methoxy-substituted imidazo[4,5-b]pyridine scaffold is experimentally validated for MDR reversal activity. SAR studies have confirmed that methoxy-containing derivatives modulate the ABCB1 efflux pump at concentrations as low as 2 μM in MDR cell models [1]. This compound provides an appropriate chemotype for structure-activity relationship expansion aimed at optimizing MDR reversal potency. Analogs lacking the methoxy group or bearing halogen substituents at the 6-position exhibit substantially reduced activity, making them unsuitable surrogates for this application [1].

Metabolic Disease Research: Mitochondrial Uncoupler Development Programs

The imidazo[4,5-b]pyridine scaffold has been optimized to yield mitochondrial uncouplers with sub-micromolar potency (EC₅₀ = 830 nM) and excellent oral tolerability up to 1,000 mg/kg in mice [2]. This compound offers a documented entry point for uncoupler development programs targeting MASH and related metabolic disorders. The scaffold's validated SAR, which allows modulation of both uncoupling activity and in vivo pharmacokinetic properties through substitution tuning, distinguishes it from alternative chemotypes that lack this optimization roadmap [2].

Oncology Drug Discovery: Kinase Inhibitor Lead Generation with Differentiated IP Space

The imidazo[4,5-b]pyridine scaffold has yielded orally bioavailable preclinical candidates with validated in vivo antitumor efficacy in xenograft models, including dual FLT3/Aurora inhibitors and selective Aurora kinase inhibitors [3][4]. The 6-methoxy-3-methyl substitution pattern represents underexplored chemical space orthogonal to the extensively patented 6-chloro-7-piperazinyl series. Procurement of this compound enables exploration of alternative kinase selectivity profiles while leveraging the proven developability characteristics of the imidazo[4,5-b]pyridine core—a strategy that is not feasible with non-imidazopyridine kinase inhibitor scaffolds.

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